molecular formula C8H13NO2 B128060 Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate CAS No. 148028-68-6

Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate

Cat. No. B128060
M. Wt: 155.19 g/mol
InChI Key: LBFQSQJSXHTBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate, also known as EMP, is a chemical compound that has been widely used in scientific research. This compound is a pyrrole derivative and is commonly used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate is not well understood. However, it is believed that Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate acts as a nucleophile and reacts with various electrophilic compounds to form covalent adducts. This reaction may lead to the inhibition of various enzymes and proteins, which could explain the biological activity of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate.

Biochemical And Physiological Effects

Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activity. Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and cyclooxygenase, which are involved in various physiological processes.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate in lab experiments include its high yield and purity, as well as its versatility in the synthesis of various organic compounds. However, the limitations of using Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate. One direction is to gain a better understanding of its mechanism of action and its interaction with various biomolecules. Another direction is to explore the potential use of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate in the development of new drugs for the treatment of various diseases. Additionally, the synthesis of new derivatives of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate with improved biological activity and reduced toxicity could be an interesting avenue for future research.
Conclusion:
In conclusion, Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate is a chemical compound that has been widely used in scientific research. Its synthesis method has been optimized to provide a reliable and efficient process. Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has been shown to exhibit various biochemical and physiological effects, and has been used in the synthesis of various organic compounds. However, its potential toxicity and the lack of understanding of its mechanism of action are limitations that need to be addressed. Future research directions include gaining a better understanding of its mechanism of action and exploring its potential use in drug development.

Synthesis Methods

The synthesis of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate is a multi-step process that involves the reaction of 4-methyl-2,3-dihydropyrrole with ethyl chloroformate. The resulting compound is then hydrolyzed to obtain Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate in high yield and purity. This synthesis method has been widely used in the preparation of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate and has been optimized to provide a reliable and efficient process.

Scientific Research Applications

Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the preparation of pyrrole-based natural products, such as alkaloids and terpenes. Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has also been used in the synthesis of various pharmaceuticals, including antitumor agents, anti-inflammatory drugs, and antimicrobial agents.

properties

CAS RN

148028-68-6

Product Name

Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate

InChI

InChI=1S/C8H13NO2/c1-3-11-7(10)8(2)4-5-9-6-8/h6H,3-5H2,1-2H3

InChI Key

LBFQSQJSXHTBCK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN=C1)C

Canonical SMILES

CCOC(=O)C1(CCN=C1)C

synonyms

2H-Pyrrole-4-carboxylicacid,3,4-dihydro-4-methyl-,ethylester(9CI)

Origin of Product

United States

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